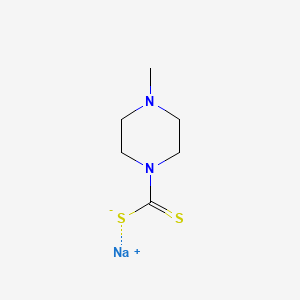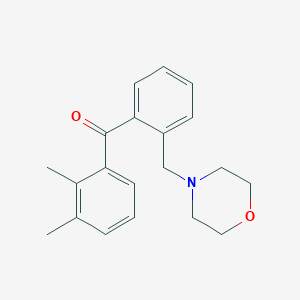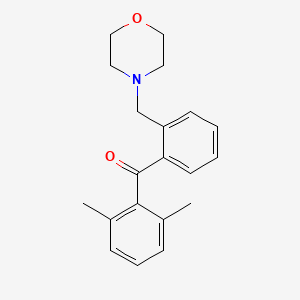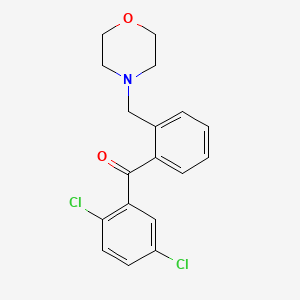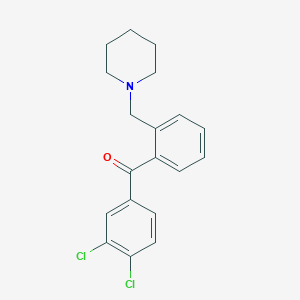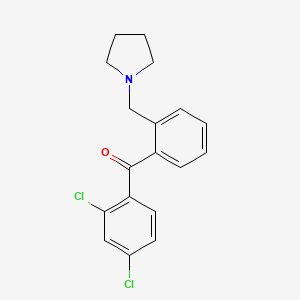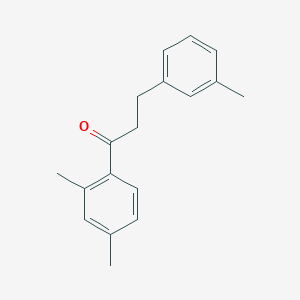
2',4'-Dimethyl-3-(3-methylphenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2',4'-Dimethyl-3-(3-methylphenyl)propiophenone is a useful research compound. Its molecular formula is C18H20O and its molecular weight is 252.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Remediation
- Chemotaxis and Biodegradation of Related Compounds : A study by Bhushan et al. (2000) explored the biodegradation of 3-methyl-4-nitrophenol, a compound structurally related to 2',4'-Dimethyl-3-(3-methylphenyl)propiophenone. The research highlighted the potential of using Ralstonia sp. SJ98 for environmental decontamination, particularly in bioremediating soils contaminated with pesticides (Bhushan et al., 2000).
Synthesis and Stereochemistry
- Synthesis and Structural Analysis : Research by Turner et al. (2003) focused on synthesizing phenolic reagents structurally related to this compound, analyzing their solid-state structures and discussing stereochemistry aspects, which are crucial in understanding the chemical properties of these compounds (Turner et al., 2003).
Photochemical Reactions
- Investigating Photochemical Behaviors : Yoshioka et al. (1984) examined the photochemical reactions of phenyl-substituted 1,3-diketones, closely related to this compound. This research contributes to understanding the photochemical properties of these compounds (Yoshioka et al., 1984).
Nonlinear Optical Properties
- Nonlinear Optical Studies : A study by Naseema et al. (2010) on hydrazones, related to this compound, revealed insights into their third-order nonlinear optical properties, suggesting potential applications in optical devices (Naseema et al., 2010).
Chemical Transformations and Catalysis
- Catalytic Transformations : Xu et al. (2010) reported the synthesis of 2-(phenylthio)phenols, demonstrating a tandem copper(I)-catalyzed C-S coupling/C-H functionalization process. This research showcases the potential of catalytic transformations involving compounds related to this compound (Xu et al., 2010).
Fluorescent Probing and Imaging
- Fluorescent Probes for Glyphosate Detection : Research by Sun et al. (2021) developed a probe for the detection of glyphosate, demonstrating the use of compounds related to this compound in creating sensitive fluorescent probes for environmental and biological applications (Sun et al., 2021).
Pharmaceutical Applications
- Potential in Drug Synthesis : Aeschlimann and Reinert (1931) examined the pharmacological action of analogues of physostigmine, which includes studies on compounds structurally related to this compound. This research provides insight into the potential application of these compounds in pharmaceutical synthesis (Aeschlimann & Reinert, 1931).
Eigenschaften
IUPAC Name |
1-(2,4-dimethylphenyl)-3-(3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-5-4-6-16(12-13)8-10-18(19)17-9-7-14(2)11-15(17)3/h4-7,9,11-12H,8,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTKHBKLOSAREG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644076 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-72-2 |
Source


|
| Record name | 1-(2,4-Dimethylphenyl)-3-(3-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
